molecular formula C16H19N3O4 B11499515 [5-(3-Methoxybenzoylamino)-3-methylpyrazol-1-yl]acetic acid, ethyl ester

[5-(3-Methoxybenzoylamino)-3-methylpyrazol-1-yl]acetic acid, ethyl ester

Cat. No.: B11499515
M. Wt: 317.34 g/mol
InChI Key: QTCVCUDQSVWCBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(3-Methoxybenzoylamino)-3-methylpyrazol-1-yl]acetic acid, ethyl ester is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxybenzoylamino group, a methylpyrazolyl group, and an acetic acid ethyl ester moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(3-Methoxybenzoylamino)-3-methylpyrazol-1-yl]acetic acid, ethyl ester typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring, followed by the introduction of the methoxybenzoylamino group and the acetic acid ethyl ester moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the required production volume, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques like high-pressure reactors and automated control systems to optimize reaction conditions and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[5-(3-Methoxybenzoylamino)-3-methylpyrazol-1-yl]acetic acid, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction can produce reduced forms of the compound with different chemical properties.

Scientific Research Applications

[5-(3-Methoxybenzoylamino)-3-methylpyrazol-1-yl]acetic acid, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of [5-(3-Methoxybenzoylamino)-3-methylpyrazol-1-yl]acetic acid, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [5-(3-Methoxybenzoylamino)-3-methylpyrazol-1-yl]acetic acid
  • [5-(3-Methoxybenzoylamino)-3-methylpyrazol-1-yl]acetic acid, methyl ester
  • [5-(3-Methoxybenzoylamino)-3-methylpyrazol-1-yl]acetic acid, propyl ester

Uniqueness

Compared to similar compounds, [5-(3-Methoxybenzoylamino)-3-methylpyrazol-1-yl]acetic acid, ethyl ester exhibits unique properties due to the presence of the ethyl ester moiety

Properties

Molecular Formula

C16H19N3O4

Molecular Weight

317.34 g/mol

IUPAC Name

ethyl 2-[5-[(3-methoxybenzoyl)amino]-3-methylpyrazol-1-yl]acetate

InChI

InChI=1S/C16H19N3O4/c1-4-23-15(20)10-19-14(8-11(2)18-19)17-16(21)12-6-5-7-13(9-12)22-3/h5-9H,4,10H2,1-3H3,(H,17,21)

InChI Key

QTCVCUDQSVWCBL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C)NC(=O)C2=CC(=CC=C2)OC

Origin of Product

United States

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